molecular formula C11H10ClN3 B3022134 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine CAS No. 142889-00-7

6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine

Cat. No. B3022134
CAS RN: 142889-00-7
M. Wt: 219.67 g/mol
InChI Key: RFEOADLVLYALOV-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine is a chemical compound that is part of the pyridine family, which is a class of compounds known for their aromaticity and presence in many biologically active molecules. While the specific compound is not directly described in the provided papers, related compounds with chloro and pyridinyl groups have been studied for their structural and spectroscopic properties, as well as their potential applications in medicinal chemistry due to their antimicrobial activities.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in the literature. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a versatile intermediate for creating trifluoromethylated N-heterocycles . This suggests that similar methodologies could potentially be applied to synthesize 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine, using appropriate starting materials and reaction conditions tailored to introduce the desired substituents at the correct positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of a related compound, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, has been analyzed, revealing a dihedral angle between the pyridine rings and specific bonding patterns . This information provides insight into the possible conformational preferences of 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine, as the presence of chloro and pyridinyl groups can influence the overall geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be inferred from the reactions investigated for 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with various bisnucleophiles . These reactions typically involve nucleophilic substitution or addition, which could be relevant when considering the chemical behavior of 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine in the presence of different reagents or under various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be complex and are influenced by their molecular structure. For example, the characterization of 2-chloro-6-(trifluoromethyl)pyridine included spectroscopic techniques such as FT-IR, NMR, and computational methods to determine vibrational frequencies, chemical shifts, and electronic absorption spectra . These techniques could similarly be applied to 6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine to gain a comprehensive understanding of its properties. Additionally, the antimicrobial activities of these compounds suggest potential biological relevance, which could be explored through further experimental studies .

properties

IUPAC Name

6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-5-3-6-11(15-10)14-8-9-4-1-2-7-13-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEOADLVLYALOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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